molecular formula C19H12BrN3S B11068080 4-(4-Bromothiophen-2-yl)-2-phenyl-6-(pyridin-4-yl)pyrimidine

4-(4-Bromothiophen-2-yl)-2-phenyl-6-(pyridin-4-yl)pyrimidine

Cat. No.: B11068080
M. Wt: 394.3 g/mol
InChI Key: OSMOQQQQOKSGNX-UHFFFAOYSA-N
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Description

4-(4-BROMO-2-THIENYL)-2-PHENYL-6-(4-PYRIDYL)PYRIMIDINE is a heterocyclic compound that features a pyrimidine core substituted with bromo-thienyl, phenyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMO-2-THIENYL)-2-PHENYL-6-(4-PYRIDYL)PYRIMIDINE typically involves multi-step organic reactions One common approach is the condensation of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMO-2-THIENYL)-2-PHENYL-6-(4-PYRIDYL)PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter substituents.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

4-(4-BROMO-2-THIENYL)-2-PHENYL-6-(4-PYRIDYL)PYRIMIDINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-BROMO-2-THIENYL)-2-PHENYL-6-(4-PYRIDYL)PYRIMIDINE depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-BROMO-2-THIENYL)-2-PHENYL-6-(4-PYRIDYL)PYRIMIDINE lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H12BrN3S

Molecular Weight

394.3 g/mol

IUPAC Name

4-(4-bromothiophen-2-yl)-2-phenyl-6-pyridin-4-ylpyrimidine

InChI

InChI=1S/C19H12BrN3S/c20-15-10-18(24-12-15)17-11-16(13-6-8-21-9-7-13)22-19(23-17)14-4-2-1-3-5-14/h1-12H

InChI Key

OSMOQQQQOKSGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CS3)Br)C4=CC=NC=C4

Origin of Product

United States

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